molecular formula C37H52O6Si B573413 Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-A-D-galactopyranoside CAS No. 162147-37-7

Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-A-D-galactopyranoside

Cat. No.: B573413
CAS No.: 162147-37-7
M. Wt: 620.902
InChI Key: QCJSYZSJARHGIB-AESTUDHESA-N
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Description

Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside is a protected galactopyranoside derivative extensively used in carbohydrate synthesis. Its structure features benzyl groups at the 2-, 3-, and 4-hydroxyl positions and a triisopropylsilyl (TIPS) group at the 6-hydroxyl. These protecting groups enhance solubility in organic solvents, stabilize the glycosidic bond, and enable selective deprotection for further functionalization . The compound is pivotal in synthesizing complex glycans, glycoconjugates, and glycosyl donors for enzymatic or chemical glycosylation reactions.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O6Si/c1-27(2)44(28(3)4,29(5)6)42-26-33-34(39-23-30-17-11-8-12-18-30)35(40-24-31-19-13-9-14-20-31)36(37(38-7)43-33)41-25-32-21-15-10-16-22-32/h8-22,27-29,33-37H,23-26H2,1-7H3/t33-,34+,35+,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJSYZSJARHGIB-AESTUDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside (CAS RN: 162147-37-7) is a synthetic glycoside that has garnered attention for its potential biological activities and applications in glycobiology. This article delves into its biological activity, synthesis, and implications in various research fields.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple benzyl groups and a triisopropylsilyl protecting group. Its molecular formula is C30H50O5SiC_{30}H_{50}O_5Si with a molecular weight of approximately 706.86 g/mol . The presence of these functional groups enhances its stability and solubility, making it suitable for various biochemical applications.

1. Glycosylation Agent

Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside acts as an effective glycosylation agent in synthetic chemistry. It facilitates the formation of glycosidic bonds in oligosaccharide synthesis, which is crucial for developing glycoproteins and other carbohydrate-based biomolecules . The compound's ability to participate in glycosylation reactions has implications for creating complex carbohydrates that mimic natural structures found in biological systems.

2. Role in Glycobiology

Glycobiology studies the structure, function, and biology of carbohydrates. Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside's role as a building block in carbohydrate synthesis positions it as a valuable tool for exploring carbohydrate-mediated biological processes. It can help elucidate the functions of glycans in cell signaling, immune response, and pathogen recognition .

Case Study: Synthesis of Oligosaccharides

In recent studies, this compound has been utilized to synthesize various oligosaccharides with specific biological functions. For instance, researchers have demonstrated that using this glycoside can yield oligosaccharides that effectively bind to lectins or other carbohydrate-binding proteins, which are essential for studying cell-cell interactions and signaling pathways .

Study Objective Findings
Synthesis of high-mannose oligosaccharidesSuccessfully synthesized using methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside as a donor; demonstrated binding to HIV envelope proteins.
Investigating glycan interactionsFound that oligosaccharides synthesized with this compound showed enhanced binding affinity to specific lectins.

Applications in Drug Development

Given its ability to facilitate the synthesis of complex carbohydrates, methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside holds promise in drug development. Carbohydrates play critical roles in drug targeting and delivery systems. By modifying drug molecules with carbohydrate moieties synthesized from this compound, researchers can enhance bioavailability and specificity towards target cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Protecting Groups Core Sugar Key Features Applications References
Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside 2,3,4-O-benzyl; 6-O-TIPS α-D-galactopyranoside High steric protection at C6; selective deprotection of TIPS Glycosylation reactions, glycan synthesis
Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside 2,3,6-O-benzoyl; 4-O-TBS β-D-galactopyranoside Benzoyl groups (electron-withdrawing) enhance stability; TBS allows mild deprotection Synthesis of glycoconjugates, enzyme studies
4-Methoxyphenyl 2,3,6-tri-O-benzyl-β-D-galactopyranoside 2,3,6-O-benzyl; 4-O-methoxyphenyl β-D-galactopyranoside Aryl glycoside with altered solubility; benzyl groups enable orthogonal deprotection Probing carbohydrate-protein interactions
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside 2,3,4,6-O-benzyl α-D-galactopyranoside Full benzylation increases hydrophobicity; limited regioselectivity Oligosaccharide assembly, biomaterials
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-galactopyranoside 2,3,4-O-benzoyl; 6-O-trityl α-D-galactopyranoside Trityl group offers steric bulk; benzoyl enhances crystallinity Custom oligosaccharide synthesis

Stability and Handling

  • Triisopropylsilyl (TIPS) : Provides superior stability under acidic and oxidative conditions compared to trityl () or TBS groups. However, TIPS requires stronger deprotection agents (e.g., tetrabutylammonium fluoride) .
  • Safety Considerations: Tetra-O-benzyl derivatives () are non-volatile solids with low acute toxicity, similar to the target compound. Proper handling of silylating agents (e.g., TIPS-Cl) is critical due to their moisture sensitivity .

Preparation Methods

Benzylation of Hydroxyl Groups

Benzyl groups are introduced first due to their stability under subsequent silylation conditions. A representative protocol involves:

  • Reagents : Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a strong base (e.g., sodium hydride, NaH).

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions : Reactions are conducted under inert atmosphere (argon/nitrogen) at elevated temperatures (80–100°C) for 3–6 hours.

Example Protocol :
Methyl α-D-galactopyranoside is treated with BnCl (3.0 equiv) and NaH (3.5 equiv) in DMF at 100°C. The reaction yields a mixture of partially benzylated products, with the 2,3,4-tri-O-benzyl derivative as the major product (61% yield). Side products, such as 4-OH or 6-OH regioisomers, are minimized by optimizing stoichiometry and reaction time.

Table 1: Comparison of Benzylation Conditions

ReagentBaseSolventTemp (°C)Yield (%)Side Products
BnCl (3.0 eq)NaHDMF100614-OH, 6-OH isomers
BnBr (3.5 eq)KOtBuTHF8058Over-benzylation

Silylation at the 6-O Position

The 6-hydroxyl group is protected with a triisopropylsilyl (TIPS) group to block undesired reactivity during glycosylation. Key considerations include:

  • Reagents : Triisopropylsilyl chloride (TIPSCl) with imidazole as a catalyst.

  • Solvent : Anhydrous DMF or dichloromethane (DCM).

  • Conditions : Room temperature for 12–24 hours.

Example Protocol :
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside is dissolved in DMF, treated with TIPSCl (1.2 equiv) and imidazole (2.0 equiv), and stirred under argon. The reaction progress is monitored via TLC, and the product is purified using silica gel chromatography (hexane/EtOAc gradient).

Table 2: Silylation Efficiency Under Varied Conditions

Silylating AgentCatalystSolventTime (h)Yield (%)Purity (NMR)
TIPSCl (1.2 eq)ImidazoleDMF2478>95%
TIPDSCl (1.5 eq)DMAPDCM186590%

Optimization of Reaction Conditions

Regioselectivity Challenges

Achieving exclusive protection at the 6-O position requires careful control of steric and electronic factors. For instance, competing silylation at the 4-O position is mitigated by prior benzylation, which increases steric hindrance.

Stability of Protecting Groups

  • Benzyl Groups : Stable under basic and mildly acidic conditions but susceptible to hydrogenolysis.

  • TIPS Group : Sensitive to fluoride ions (e.g., TBAF) and strong acids, necessitating anhydrous storage at –20°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Benzyl aromatic protons: δ 7.2–7.4 ppm (multiplet).

    • Anomeric proton (α-configuration): δ 5.0 ppm (doublet, J = 3.5 Hz).

    • TIPS isopropyl groups: δ 1.0–1.2 ppm (triplet).

  • ¹³C NMR :

    • C-6 (silylated): δ 60–65 ppm.

    • Benzyl CH₂: δ 70–75 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 620.902 ([M+Na]⁺).

Comparison with Alternative Methods

Benzoylation vs. Benzylation

While benzoylation (e.g., using benzoyl chloride) offers higher regioselectivity in some cases, benzylation is preferred for its stability in subsequent glycosylation reactions.

Silylation Alternatives

  • TBS Protection : tert-Butyldimethylsilyl (TBS) groups are less sterically demanding but require harsher deprotection conditions.

  • TIPDS Protection : Offers dual protection but complicates synthetic workflows .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing benzyl and triisopropylsilyl (TIPS) protecting groups in galactopyranoside derivatives?

  • Methodology : The synthesis typically involves sequential protection of hydroxyl groups. Benzyl groups are introduced via benzylation (e.g., using benzyl bromide and a base like NaH in anhydrous DMF), while the TIPS group is selectively added to the 6-OH position using triisopropylsilyl chloride and imidazole in DMF. The order of protection is critical; benzyl groups are often installed first due to their stability under subsequent silylation conditions .
  • Example : Methyl α-D-galactopyranoside is first perbenzylated at positions 2, 3, and 4, followed by TIPS protection at position 5. Column chromatography (e.g., silica gel, hexane/EtOAc gradients) is used for purification .

Q. How is NMR spectroscopy employed to confirm the regioselectivity of protecting groups in this compound?

  • Methodology : ¹H and ¹³C NMR are used to assign chemical shifts to specific protons and carbons. For instance:

  • Benzyl groups: Aromatic protons (δ 7.2–7.4 ppm) and CH₂ signals (δ 4.5–4.8 ppm).
  • TIPS group: Distinctive triplet for isopropyl groups (δ 1.0–1.2 ppm) and a downfield shift for the 6-O-silylated carbon (δ ~60–65 ppm in ¹³C NMR).
  • Anomeric proton (α-configuration): Typically appears as a doublet near δ 5.0 ppm (J = 3–4 Hz) .

Q. What stability challenges arise during storage of silyl-protected galactopyranosides?

  • Methodology : The TIPS group is sensitive to acidic conditions and fluoride ions. Storage recommendations:

  • Conditions : Anhydrous environment (argon atmosphere), desiccated at –20°C.
  • Monitoring : Regular TLC or HPLC analysis to detect hydrolysis (free 6-OH group) .

Advanced Research Questions

Q. How can competing regioselectivity be mitigated during the glycosylation of this compound in oligosaccharide assembly?

  • Methodology : The 6-O-TIPS group acts as a temporary protecting block, enabling selective activation of the anomeric center. Strategies include:

  • Activation : Use of NIS/TfOH or Ph₂SO/Tf₂O to promote glycosylation at the anomeric position while preserving the TIPS group.
  • Solvent Control : Reactions in dichloromethane or toluene at low temperatures (–40°C) minimize side reactions .
    • Data Contradiction : Some studies report partial desilylation under strongly acidic glycosylation conditions. This requires optimization of Lewis acid catalysts (e.g., TMSOTf vs. BF₃·Et₂O) .

Q. What mechanistic insights explain the orthogonal deprotection of benzyl vs. TIPS groups?

  • Methodology :

  • Benzyl Removal : Hydrogenolysis (H₂/Pd-C) in EtOH/THF cleaves benzyl ethers but leaves TIPS intact.
  • TIPS Removal : Fluoride-based reagents (e.g., TBAF in THF) selectively hydrolyze the silyl ether without affecting benzyl groups.
    • Kinetic Studies : The TIPS group’s bulkiness slows acid-catalyzed hydrolysis compared to smaller silyl groups (e.g., TBS), enabling orthogonal deprotection .

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